Voclosporin: A Technical Guide to its Molecular Structure and Synthesis
Voclosporin: A Technical Guide to its Molecular Structure and Synthesis
For: Researchers, Scientists, and Drug Development Professionals
Abstract: Voclosporin is a novel calcineurin inhibitor (CNI) and a semi-synthetic analogue of cyclosporine A, approved for the treatment of lupus nephritis (LN).[1][2] Its unique structural modification enhances its potency and provides a more predictable pharmacokinetic and pharmacodynamic profile compared to its parent compound.[2][3] This document provides an in-depth overview of the molecular structure of voclosporin, detailed synthetic pathways, experimental protocols for its preparation and characterization, and its mechanism of action through the calcineurin signaling pathway.
Molecular Structure of Voclosporin
Voclosporin is a cyclic undecapeptide with a molecular formula of C₆₃H₁₁₁N₁₁O₁₂ and a molecular weight of 1214.6 g/mol .[4][5] It is a structural analogue of cyclosporine A, distinguished by a modification at the amino acid-1 residue.[2] This modification involves a single carbon extension with a double bond, which is crucial for its enhanced biological activity.[6]
The molecule exists as a mixture of cis- and trans- geometric isomers at this modified side chain, with the trans-isomer being the more potent and predominant form in the final pharmaceutical product (typically 90-95%).[4] This structural change alters the binding affinity to its target, calcineurin, contributing to its improved immunosuppressive profile.[2][5]
Key Molecular Properties
The fundamental properties of voclosporin are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₆₃H₁₁₁N₁₁O₁₂ | [4][7] |
| Molecular Weight | 1214.6 g/mol | [4][5] |
| CAS Number | 515814-01-4 | [5] |
| Drug Class | Calcineurin Inhibitor, Immunosuppressant | [1][8] |
| Parent Compound | Cyclosporine A | [2] |
| Key Structural Feature | Modified amino acid-1 with an ethyl-diene side chain | [6] |
| Active Isomer | trans-isomer | [4] |
| Protein Binding | Approximately 97% | [2][5] |
Structural Representation
The following diagram illustrates the conceptual relationship between Cyclosporine A and the key modification leading to Voclosporin.
Caption: From Cyclosporine A to Voclosporin.
Synthesis of Voclosporin
Voclosporin is produced via a semi-synthetic pathway starting from the natural product Cyclosporine A, which is accessible through fermentation.[1] The synthesis involves a multi-step process focused on the specific modification of the amino acid-1 side chain.
The general synthetic strategy includes:
-
Protection: The hydroxyl group on the amino acid-1 side chain of Cyclosporine A is protected, typically through acetylation.[1]
-
Oxidative Cleavage: The side chain is cleaved using ozonolysis to yield a key aldehyde intermediate (acetyl CsA aldehyde).[1][9]
-
Side Chain Extension (Homologation): The crucial diene moiety is introduced. This step is stereoselective to favor the desired trans-isomer. Various methods have been described, including reactions with organo-zirconium reagents or Wittig-type reagents.[1]
-
Deprotection: The protecting group (acetyl) is removed under basic conditions to yield the final voclosporin molecule.[1]
-
Purification: The final product, a mixture of isomers, is purified using semi-preparative High-Pressure Liquid Chromatography (HPLC) to enrich the trans-isomer.[1][6]
Synthetic Workflow
The following diagram outlines the key transformations in the synthesis of voclosporin.
Caption: Key stages of Voclosporin synthesis.
Summary of Key Reactions
| Step | Reaction | Key Reagents | Intermediate/Product | Reference |
| 1 | Acetylation | Acetic anhydride, pyridine, 4-DMAP in DCM | Acetyl Cyclosporine A | [1] |
| 2 | Ozonolysis | Ozone (O₃) | Aldehyde adduct | [1] |
| 3 | Homologation | Propargyltrimethylsilane, bis(cyclopentadienyl)zirconium chloride hydride, silver perchlorate | trans-alkene intermediate | [1] |
| 4 | Deprotection | Base-mediated hydrolysis (e.g., K₂CO₃ in methanol) | Voclosporin (isomer mixture) | [1][6] |
| 5 | Purification | Semi-preparative HPLC (e.g., silica gel with toluene/acetone or toluene/methylisobutylketone mobile phase) | Purified trans-enriched Voclosporin | [1][6][10] |
Experimental Protocols
The following sections provide an overview of the methodologies for the synthesis and analysis of voclosporin, based on published literature and patents.
General Synthesis Protocol
-
Step 1: Acetylation of Cyclosporine A
-
Dissolve Cyclosporine A in dichloromethane (DCM).
-
Add acetic anhydride, pyridine, and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir the reaction at room temperature until completion, monitored by Thin Layer Chromatography (TLC) or HPLC.
-
Work up the reaction mixture by washing with aqueous acid and brine, then dry the organic layer and evaporate the solvent to yield acetyl cyclosporine A.[1]
-
-
Step 2: Ozonolysis
-
Dissolve the acetyl cyclosporine A from the previous step in a suitable solvent (e.g., DCM).
-
Cool the solution to a low temperature (typically -78 °C).
-
Bubble ozone gas through the solution until the starting material is consumed.
-
Quench the reaction with a reducing agent (e.g., dimethyl sulfide) to obtain the aldehyde intermediate.[1]
-
-
Step 3: Homologation to form the Diene
-
This step is critical for establishing the trans-isomer stereochemistry. One reported method involves an organo-zirconium reagent.[11]
-
The aldehyde intermediate is reacted with a reagent like propargyltrimethylsilane and bis(cyclopentadienyl)zirconium chloride hydride in the presence of a catalyst such as silver perchlorate.[1] This reaction homologates the aldehyde to provide the desired trans-alkene.[1]
-
-
Step 4: Deprotection and Purification
-
Dissolve the protected voclosporin intermediate in a solvent mixture like methanol or tetrahydrofuran.[6]
-
Add a base, such as potassium carbonate, to facilitate the removal of the acetyl protecting group.[6]
-
Monitor the reaction by HPLC. Upon completion, neutralize the mixture and extract the product.
-
Subject the crude product to semi-preparative HPLC for purification and enrichment of the trans-isomer.[1] The mobile phase can consist of solvent mixtures like toluene and acetone or toluene and methylisobutylketone.[6][10]
-
Analytical Characterization
-
High-Pressure Liquid Chromatography (HPLC): Used extensively to monitor reaction progress, determine the purity of intermediates and the final product, and quantify the ratio of cis to trans isomers.[6][10]
-
Mass Spectrometry (MS): Confirms the molecular weight of voclosporin and its intermediates.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information. Solid-state ¹³C NMR has been used to characterize different crystalline forms of voclosporin.[10][12]
Mechanism of Action: Calcineurin Signaling Pathway
Voclosporin exerts its immunosuppressive effects by inhibiting the calcineurin signaling pathway, which is crucial for the activation of T-lymphocytes.[8][13]
-
Complex Formation: Inside the T-cell, voclosporin binds to the immunophilin cyclophilin A.[4][5]
-
Calcineurin Inhibition: The resulting voclosporin-cyclophilin A complex binds to calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[2][5] This binding inhibits the phosphatase activity of calcineurin.[4]
-
NFAT Regulation: Activated calcineurin normally dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[13][14] By inhibiting calcineurin, voclosporin prevents this dephosphorylation.
-
Suppression of Gene Transcription: Phosphorylated NFAT cannot translocate from the cytoplasm into the nucleus.[14] This blockage prevents NFAT from initiating the transcription of genes for pro-inflammatory cytokines, most notably Interleukin-2 (IL-2).[13][14]
-
Immunosuppression: The reduction in IL-2 and other cytokines leads to decreased T-cell activation, proliferation, and overall dampening of the T-cell-mediated immune response that drives inflammation in autoimmune diseases like lupus nephritis.[2][13]
Additionally, voclosporin has been shown to have a stabilizing effect on podocytes, the specialized cells in the kidney's filtration barrier, which contributes to its efficacy in reducing proteinuria in lupus nephritis.[2][14]
Signaling Pathway Diagram
The following diagram illustrates the inhibitory effect of voclosporin on the calcineurin-NFAT signaling pathway.
Caption: Voclosporin inhibits T-cell activation.
References
- 1. Voclosporin: Synthesis and Description_Chemicalbook [chemicalbook.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Voclosporin | Voclosporin | API DMFs | US Drug Master File (DMF) Details | Pharmacompass.com [pharmacompass.com]
- 4. Voclosporin: Unique Chemistry, Pharmacology and Toxicity Profile, and Possible Options for Implementation into the Management of Lupus Nephritis [mdpi.com]
- 5. Voclosporin - Wikipedia [en.wikipedia.org]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. Voclosporin | C63H111N11O12 | CID 6918486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Exploring Voclosporin's Revolutionary R&D Successes and its Mechanism of Action on Drug Target [synapse.patsnap.com]
- 9. WO2024157132A1 - Process for the preparation of an intermediate useful for the synthesis of voclosporin - Google Patents [patents.google.com]
- 10. US20210388027A1 - Solid state forms of voclosporin - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. WO2020082061A1 - Solid state forms of voclosporin - Google Patents [patents.google.com]
- 13. Voclosporin Mechanism & Lupus Nephritis Treatment | Next-Gen Calcineurin Inhibitor Explained | RHAPP [contentrheum.com]
- 14. What is the mechanism of Voclosporin? [synapse.patsnap.com]
